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Compound of Interest

Compound Name: 4',5,7-Trimethoxyflavone

Cat. No.: B192596 Get Quote

4',5,7-Trimethoxyflavone: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of 4',5,7-Trimethoxyflavone, a naturally

occurring polymethoxyflavone. It covers the compound's chemical identity, including its CAS

number and key chemical properties, which are summarized for clarity. Detailed experimental

protocols for significant biological assays, such as those for apoptosis induction, cholinesterase

inhibition, and antioxidant capacity, are provided to facilitate reproducible research.

Furthermore, this guide elucidates the compound's interaction with key cellular signaling

pathways, namely the MAPK and NF-κB pathways, with illustrative diagrams generated using

the DOT language. This document is intended to be a valuable resource for researchers and

professionals in the fields of medicinal chemistry, pharmacology, and drug development who

are interested in the therapeutic potential of 4',5,7-Trimethoxyflavone.

Chemical Identity and Properties
4',5,7-Trimethoxyflavone, also known as apigenin trimethyl ether, is a flavonoid characterized

by the presence of three methoxy groups at the 4', 5, and 7 positions of the flavone backbone.

CAS Number: 5631-70-9[1]
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Chemical Structure
Chemical structure of 4',5,7-Trimethoxyflavone

Physicochemical Properties
The key physicochemical properties of 4',5,7-Trimethoxyflavone are summarized in the table

below for easy reference.

Property Value Reference

Molecular Formula C₁₈H₁₆O₅ [1]

Molecular Weight 312.32 g/mol [1]

Appearance Solid

Melting Point 156-157 °C [2]

Boiling Point 506.50 °C (estimated) [2]

Solubility
Practically insoluble in water.

Soluble in DMSO.
[2]

logP 3.530 (estimated) [2]

Synthesis of 4',5,7-Trimethoxyflavone
The synthesis of 4',5,7-Trimethoxyflavone can be achieved through several methods, with the

Baker-Venkataraman rearrangement being a common and effective approach. This method

involves the reaction of a 2-hydroxyacetophenone with a benzoyl chloride to form an ester,

which then undergoes rearrangement to a 1,3-diketone, followed by acid-catalyzed cyclization

to yield the flavone.

Synthetic Workflow
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Starting Materials

Step 1: Esterification

Step 2: Baker-Venkataraman Rearrangement

Step 3: Cyclization

2-Hydroxy-4,6-dimethoxyacetophenone

Esterification
(Pyridine)

Anisoyl chloride

2-(4-Methoxybenzoyloxy)-4,6-
dimethoxyacetophenone

Baker-Venkataraman
Rearrangement (KOH/Pyridine)

1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-
(4-methoxyphenyl)propane-1,3-dione

Acid-catalyzed
Cyclization (H₂SO₄/AcOH)

4',5,7-Trimethoxyflavone

Click to download full resolution via product page
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Caption: Synthetic workflow for 4',5,7-Trimethoxyflavone via the Baker-Venkataraman

rearrangement.

Biological Activities and Experimental Protocols
4',5,7-Trimethoxyflavone exhibits a range of biological activities, including pro-apoptotic, anti-

inflammatory, and neuroprotective effects.

Induction of Apoptosis
4',5,7-Trimethoxyflavone has been shown to induce apoptosis in various cancer cell lines.

This is a critical mechanism for its potential anticancer activity. The induction of apoptosis can

be assessed through several well-established experimental protocols.

This assay is a standard method for detecting early and late-stage apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding

protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium

iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane

of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells

where the membrane integrity is compromised.

Methodology:

Cell Culture and Treatment: Culture the target cancer cells in appropriate media. Treat the

cells with varying concentrations of 4',5,7-Trimethoxyflavone for a specified duration

(e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for

apoptosis.

Cell Harvesting and Staining: Harvest the cells and wash with cold phosphate-buffered

saline (PBS). Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated

Annexin V and PI to the cell suspension.

Flow Cytometry Analysis: Incubate the cells in the dark. Analyze the stained cells using a

flow cytometer. The cell populations can be distinguished as follows:
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Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation:

Treatment Group % Live Cells
% Early Apoptotic
Cells

% Late
Apoptotic/Necrotic
Cells

Vehicle Control

4',5,7-

Trimethoxyflavone (X

µM)

Positive Control

Cholinesterase Inhibition
4',5,7-Trimethoxyflavone has been reported to inhibit acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's

disease.

This colorimetric assay is widely used to screen for cholinesterase inhibitors.

Principle: The assay measures the activity of cholinesterases by monitoring the hydrolysis of

acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The product of this reaction,

thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-

colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412

nm.

Methodology:
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Reagent Preparation: Prepare solutions of the test compound (4',5,7-Trimethoxyflavone),

a positive control (e.g., donepezil), AChE or BChE enzyme, the substrate

(acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g.,

phosphate buffer, pH 8.0).

Assay Procedure: In a 96-well microplate, add the enzyme solution, the test compound at

various concentrations, and DTNB. Pre-incubate the mixture. Initiate the reaction by

adding the substrate.

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate

reader.

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the

test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that

causes 50% inhibition of the enzyme activity.

Compound AChE IC₅₀ (µM) BChE IC₅₀ (µM)

4',5,7-Trimethoxyflavone

Donepezil (Positive Control)

Antioxidant Capacity
Flavonoids are well-known for their antioxidant properties, and 4',5,7-Trimethoxyflavone is no

exception. Its ability to scavenge free radicals can be evaluated using various in vitro assays.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the

presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced,

and the color of the solution changes to pale yellow. The degree of discoloration is

proportional to the scavenging activity of the antioxidant.

Methodology:

Reaction Mixture: Prepare a solution of DPPH in methanol. Add various concentrations of

4',5,7-Trimethoxyflavone to the DPPH solution. A known antioxidant, such as ascorbic

acid or Trolox, should be used as a positive control.
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Incubation and Measurement: Incubate the reaction mixture in the dark at room

temperature. Measure the absorbance at approximately 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the

IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the

DPPH radicals.

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with

potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the

sample reduce the ABTS•+, causing a decolorization of the solution, which is measured

spectrophotometrically.

Methodology:

ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with potassium

persulfate and allowing it to stand in the dark.

Assay: Add different concentrations of 4',5,7-Trimethoxyflavone to the ABTS•+ solution.

Use a standard antioxidant for comparison.

Measurement: Measure the decrease in absorbance at 734 nm.

Data Analysis: Calculate the percentage of ABTS•+ scavenging and determine the IC₅₀

value.

Assay
4',5,7-Trimethoxyflavone
IC₅₀ (µM)

Positive Control IC₅₀ (µM)

DPPH Scavenging

ABTS Scavenging

Signaling Pathway Modulation
4',5,7-Trimethoxyflavone exerts its biological effects by modulating key intracellular signaling

pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B

(NF-κB) pathways.
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Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. 4',5,7-Trimethoxyflavone has been

shown to inhibit this pathway, contributing to its anti-inflammatory effects.

Inflammatory Stimuli
(e.g., LPS, TNF-α)

IKK Complex

activates

IκBα
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NF-κB
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degradation
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Pro-inflammatory
Gene Expression

(COX-2, iNOS, TNF-α, IL-6)

activates

4',5,7-Trimethoxyflavone

inhibits

inhibits
nuclear translocation

Click to download full resolution via product page

Caption: Inhibition of the NF-κB signaling pathway by 4',5,7-Trimethoxyflavone.
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Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and

apoptosis. Dysregulation of this pathway is common in cancer.
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Caption: Modulation of the MAPK signaling pathway by 4',5,7-Trimethoxyflavone.
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Conclusion
4',5,7-Trimethoxyflavone is a promising natural compound with a diverse range of biological

activities that warrant further investigation for its therapeutic potential. This technical guide

provides a solid foundation for researchers by consolidating key information on its chemical

properties, synthesis, and biological evaluation. The detailed experimental protocols and

elucidation of its effects on major signaling pathways are intended to accelerate research and

development efforts in this area. As more data becomes available, the understanding of 4',5,7-
Trimethoxyflavone's mechanism of action will become more refined, potentially leading to the

development of novel therapeutic agents for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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